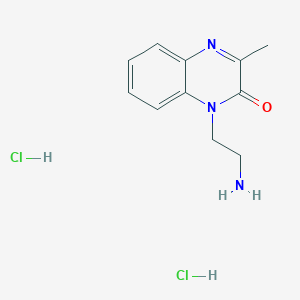

1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s likely that the “1-(2-Aminoethyl)” part refers to a functional group attached to the quinoxaline structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(2-Aminoethyl)pyrrolidine and 1-(2-Aminoethyl)maleimide hydrochloride have been synthesized using various methods .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinoxaline derivatives, including those similar to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one, involves various chemical reactions that aim to enhance their chemical properties and potential applications. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives to explore their optimized antimicrobial activity by performing molecular transformations around the quinoxaline nucleus. This approach included the attachment of ether linkages and the synthesis of Schiff bases containing quinoxaline moieties, which were then tested for antimicrobial activity (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives is a significant area of interest. The compounds synthesized by Singh et al. (2010) were evaluated for their antimicrobial efficacy, demonstrating the potential of quinoxaline derivatives as antimicrobial agents. This highlights the importance of structural modifications in enhancing the antimicrobial properties of these compounds.

Pharmacological Potential

Although the focus is on excluding information related to drug use and side effects, it's worth noting that quinoxaline derivatives have been explored for various pharmacological activities. Research into the synthesis and reactions of novel quinoxalines for anticancer evaluation, as conducted by Kotb et al. (2007), showcases the potential of these compounds in medicinal chemistry. They prepared 1,2-dihydro-3-(2′-naphthyl)quinoxaline-2-one and various derivatives, some of which were evaluated for their anticancer activity (Kotb, Salama, Anwar, & Soliman, 2007).

Mechanism of Action

Target of Action

For instance, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor

Biochemical Pathways

For example, compounds containing the 2-aminoethyl group can be involved in the synthesis of imidazoles , which are key components in a variety of applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

For example, Fluvoxamine, a compound with a similar 2-aminoethyl group, is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining . The impact of these properties on the bioavailability of the compound would depend on various factors, including its specific chemical structure and the physiological conditions of the body.

Action Environment

For example, the kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .

Properties

IUPAC Name |

1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKWOVWCLZNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964966.png)

![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)